4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid
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Overview
Description
4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzoic acid with 6-methoxynaphthalene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and naphthalene groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the naphthalene group, making it less complex.
6-Methoxynaphthalene-2-carboxylic acid: Lacks the benzoic acid core, affecting its reactivity and applications.
2-Naphthoylbenzoic acid: Similar structure but without methoxy substitutions.
Uniqueness
4-Methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid is unique due to the presence of both methoxy and naphthalene groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
67448-86-6 |
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Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-methoxy-2-(6-methoxynaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H16O5/c1-24-15-6-5-12-9-14(4-3-13(12)10-15)19(21)18-11-16(25-2)7-8-17(18)20(22)23/h3-11H,1-2H3,(H,22,23) |
InChI Key |
ZVXGDCKSLDFBDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)C(=O)O |
Origin of Product |
United States |
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